1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE
Overview
Description
1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of indolium salts, which are widely used in various applications due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through the condensation of 1,3,3-trimethyl-2-methyleneindoline with an appropriate aldehyde under acidic conditions.
Methylation: Another method involves the methylation of 1,2,3,3-tetramethyl-3H-indolium iodide using methyl iodide.
Industrial Production Methods: Industrial production often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indolium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding indole derivatives.
Reduction: Formation of reduced indolium salts.
Substitution: Formation of N-alkylated indolium compounds.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical reactions and processes.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Employed in staining techniques for biological specimens.
- Used in fluorescence microscopy due to its strong fluorescent properties.
Medicine:
- Investigated for potential use in photodynamic therapy.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of color filters for electronic displays.
- Used in the manufacturing of organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with light and produce fluorescence. The molecular structure allows for the absorption of light at specific wavelengths, leading to the emission of light at different wavelengths. This property is exploited in various applications, including fluorescence microscopy and photodynamic therapy.
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 3H-Indolium, 2-[2-[2-chloro-3-[2-(1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)ethylidene]-5-(4-hydroxyphenyl)-1-cyclohexen-1-yl]ethenyl]-1-ethyl-3,3-dimethyl-
Uniqueness:
- The presence of the propenyl group in 1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE imparts unique electronic properties, making it highly fluorescent.
- Its structural configuration allows for versatile applications in both biological and industrial fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGOYKXFFGQDFY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052315 | |
Record name | C.I.Basic Red 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-14-5 | |
Record name | Basic Red 12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I.Basic Red 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.